Tolvaptan, (S)-

Overview

Description

Tolvaptan is a selective vasopressin V2-receptor antagonist used to treat hyponatremia (low sodium in the blood) in patients with heart failure or syndrome of inappropriate antidiuretic hormone (SIADH). It is also used to slow kidney function decline in adults who are at risk of rapidly progressing autosomal dominant polycystic kidney disease (ADPKD) .

Synthesis Analysis

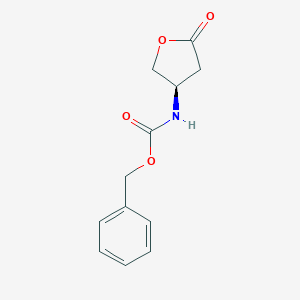

During the preparation of Tolvaptan, impurities were detected in HPLC. The process used to prepare Tolvaptan involves condensing 7-chloro-1, 2, 3, 4-tetrahydro-benzo [b]azepin-5-one with 2-methyl, 4-nitro benzoyl chloride, followed by reduction using SnCl2/HCl catalyst resulting in amine which is then condensed with o-toluoyl chloride followed by reduction with sodium borohydride to give Tolvaptan .

Molecular Structure Analysis

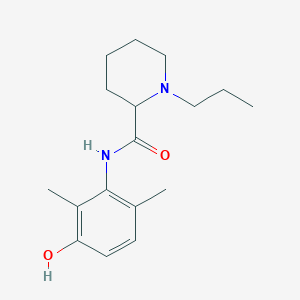

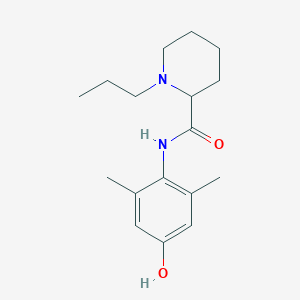

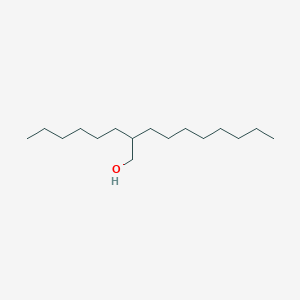

Tolvaptan is a white to off-white crystalline powder with a molecular weight of 448.94g/mol. Its empirical formula is C26H25ClN2O3 .

Physical And Chemical Properties Analysis

Tolvaptan is a white to off-white crystalline powder with a molecular weight of 448.94g/mol. It is soluble in benzyl alcohol and methanol, practically insoluble in water and hexane. Its melting point is approximately 224°C. Its empirical formula is C26H25ClN2O3 .

Scientific Research Applications

Treatment of Hyponatremia

Tolvaptan is an arginine vasopressin (AVP) antagonist that acts to increase excretion of free water (aquaresis) in patients without introducing electrolyte abnormalities or worsening renal function . It works via blockade of vasopressin-2 receptors at the renal collecting duct . This makes it a valuable tool in the treatment of hyponatremia .

Management of Heart Failure

Tolvaptan has been used in the management of heart failure. It helps to reduce the fluid overload that is often associated with heart failure .

Treatment of Cirrhosis

Tolvaptan has been used in the treatment of severe hyponatremia in patients with cirrhosis . Cirrhosis often leads to fluid retention and hyponatremia, and Tolvaptan can help manage these symptoms .

Syndrome of Inappropriate Secretion of Antidiuretic Hormone (SIADH)

Tolvaptan is used to treat SIADH, a condition where the body produces too much antidiuretic hormone, leading to water retention and low sodium levels .

Pharmacokinetic and Pharmacodynamic Studies

Tolvaptan has been the subject of numerous pharmacokinetic and pharmacodynamic studies. These studies have helped to better characterize its profile and guide its clinical use .

Bioavailability Improvement

Research has been conducted into formulation approaches for improving the dissolution behavior and bioavailability of Tolvaptan using self-microemulsifying drug delivery systems (SMEDDS) . This research aims to improve the effectiveness of Tolvaptan treatment by increasing the amount of the drug that is absorbed into the body .

Mechanism of Action

Target of Action

Tolvaptan is a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2R) . V2R is predominantly expressed in the renal collecting ducts and the thick ascending limb , where it plays a crucial role in water reabsorption.

Mode of Action

Tolvaptan interacts with V2R, blocking the action of the endogenous hormone arginine vasopressin (AVP). AVP normally binds to V2R, triggering an increase in cyclic adenosine monophosphate (cAMP) concentration . By competitively inhibiting AVP binding, Tolvaptan prevents this increase in cAMP, thereby reducing water reabsorption .

Biochemical Pathways

The primary biochemical pathway affected by Tolvaptan involves the regulation of water balance in the body. Under normal conditions, AVP binding to V2R stimulates the insertion of water channels, known as aquaporins, into the luminal membranes of renal collecting ducts. This process facilitates water reabsorption from urine, concentrating the urine and diluting the blood .

When Tolvaptan blocks V2R, this process is inhibited, leading to a decrease in urine osmolality and an increase in free water clearance . This results in the excretion of more dilute urine (a process known as aquaresis), which can help correct hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormones (SIADH) .

Pharmacokinetics

Tolvaptan exhibits dose-linear pharmacokinetic characteristics . After oral administration, peak plasma concentrations are observed within 2 to 4 hours . The drug is extensively metabolized in the liver, primarily via the CYP3A4 enzyme . The elimination half-life is approximately 12 hours .

Result of Action

The primary molecular effect of Tolvaptan is the blockade of V2R, preventing the receptor’s activation by AVP . On a cellular level, this leads to a decrease in the reabsorption of water in the renal collecting ducts . Clinically, this results in an increase in urine volume and a decrease in urine osmolality . These effects can help correct hyponatremia in patients with conditions like congestive heart failure, cirrhosis, and SIADH .

Action Environment

The efficacy and safety of Tolvaptan can be influenced by various environmental factors. For instance, the presence of drugs that inhibit or induce CYP3A4 can affect Tolvaptan’s metabolism, potentially altering its efficacy and safety profile . Additionally, the drug’s effect can be influenced by the patient’s hydration status, as Tolvaptan increases urine output . Therefore, adequate fluid intake is important during treatment to prevent dehydration .

Safety and Hazards

Tolvaptan should not be used for longer than 30 days and should not be used in patients with underlying liver disease because it can cause liver injury, potentially leading to liver failure . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

Future Directions

properties

IUPAC Name |

N-[4-[(5S)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHCTFXIZSNGJT-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@@H](C4=C3C=CC(=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tolvaptan, (S)- | |

CAS RN |

331947-44-5 | |

| Record name | Tolvaptan, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331947445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOLVAPTAN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08S1L9V25X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.